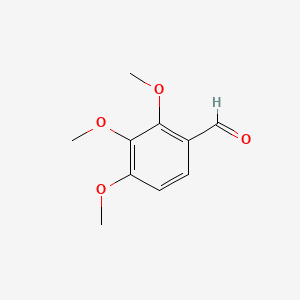
2,3,4-Trimethoxybenzaldehyde
Cat. No. B7760830
Key on ui cas rn:
54061-90-4
M. Wt: 196.20 g/mol
InChI Key: UCTUXUGXIFRVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08198302B2
Procedure details


An anhydrous dichloromethane (50 ml) solution of 2,3,4-trimethoxybenzaldehyde (1.96 g, 10 mmol) under argon at room temperature was stirred for 10 min and boron trichloride (10 ml, 10 mmol, 1 eq; 1.0 M solution in dichloromethane) was added. After 2 h, the second equivalent of boron trichloride (10 ml, 10 mmol, 1 eq; 1.0 M solution of dichloromethane) was added. The dark reaction mixture was stirred overnight and then slowly poured into 10% sodium bicarbonate (aq) (4 g/36 ml). The resulting solution was acidified with concentrated hydrochloride acid to pH 1. The dichloromethane layer was separated, and the aqueous layer extracted with ethyl acetate (4×20 ml) and dried. Evaporation of solvent in vacuum gave brown oil, which was further separated by column chromatography (1:1 hexane-ethyl acetate) to afford a yellow solid. Recrystallization from ethyl acetate-hexane gave a pale yellow needle of 48 (1.1 g, 65.5%); Rf0.40 (hexane:ethyl acetate: 1:1).






Name
Yield
65.5%
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]1[C:10]([O:11]C)=[C:9]([O:13][CH3:14])[CH:8]=[CH:7][C:4]=1[CH:5]=[O:6].B(Cl)(Cl)Cl.C(=O)(O)[O-].[Na+].Cl>ClCCl>[OH:2][C:3]1[C:10]([OH:11])=[C:9]([O:13][CH3:14])[CH:8]=[CH:7][C:4]=1[CH:5]=[O:6] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
36 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
1.96 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=O)C=CC(=C1OC)OC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The dark reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The dichloromethane layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer extracted with ethyl acetate (4×20 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of solvent in vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave brown oil, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was further separated by column chromatography (1:1 hexane-ethyl acetate)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a yellow solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from ethyl acetate-hexane
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=O)C=CC(=C1O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.1 g | |
| YIELD: PERCENTYIELD | 65.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 65.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
